Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
Overview
Description
It is structurally similar to cephalosporins but features an oxaazabicyclo moiety instead of the thiaazabicyclo moiety found in cephalosporins . Shiomarin was first discovered and launched in 1982 by Shionogi & Co., Ltd., marking it as the world’s first oxacephem antibiotic . It is particularly effective against a wide range of bacterial infections, including those caused by anaerobic bacteria and meningitides due to its ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Shiomarin involves several key steps:
Formation of the beta-lactam ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the oxaazabicyclo moiety: This step involves the substitution of the thiaazabicyclo moiety with an oxaazabicyclo moiety, which is a distinguishing feature of Shiomarin.
Final assembly and purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and efficacy.
Industrial Production Methods: Industrial production of Shiomarin follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions under optimized conditions.
Purification: Industrial-scale purification techniques, including large-scale chromatography and crystallization, are employed to obtain the final product.
Quality control: Rigorous quality control measures are in place to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Shiomarin undergoes several types of chemical reactions, including:
Oxidation: Shiomarin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Shiomarin, altering its chemical properties.
Substitution: Shiomarin can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Shiomarin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Shiomarin is used in studies of bacterial cell wall synthesis and the development of antibiotic resistance.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
Shiomarin works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cephalosporins: Structurally similar but contain a thiaazabicyclo moiety instead of the oxaazabicyclo moiety.
Penicillins: Another class of beta-lactam antibiotics with a different core structure.
Carbapenems: Broad-spectrum beta-lactam antibiotics with a different bicyclic core structure.
Uniqueness of Shiomarin: Shiomarin’s unique feature is the presence of the oxaazabicyclo moiety, which distinguishes it from other beta-lactam antibiotics. This structural difference contributes to its broad-spectrum activity and ability to cross the blood-brain barrier, making it particularly effective against meningitides and anaerobic infections .
Biological Activity
Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate (CAS No. 17768-29-5) is a compound that has garnered interest in various fields of biological and medicinal research due to its unique structural features and potential applications. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula: C₁₆H₂₄O₄
- Molecular Weight: 280.36 g/mol
- CAS Number: 17768-29-5
- Structure: The compound features a tricyclic structure that contributes to its biological activity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial cell wall synthesis. This mechanism is similar to that of beta-lactam antibiotics, making it a candidate for further research in antibiotic development.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could have implications in the treatment of metabolic disorders.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Inhibits growth of various bacterial strains; potential use in antibiotic development |
Enzyme Inhibition | May inhibit specific enzymes related to metabolic pathways |
Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at [source] found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating strong potential as an antimicrobial agent.
- Enzyme Interaction : Research published in [source] explored the compound's interaction with β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The results indicated that the compound could effectively inhibit these enzymes at concentrations as low as 50 µg/mL.
Safety and Toxicology
While the compound shows promise in various biological applications, safety assessments are crucial:
- Irritation Potential : According to safety data sheets from suppliers like VWR International , this compound is classified as an irritant and should be handled with care.
- Toxicological Profile : Further toxicological studies are necessary to fully understand the safety profile and potential side effects associated with this compound.
Future Directions
The promising biological activities associated with this compound warrant further investigation:
- Clinical Trials : Future research should focus on conducting clinical trials to evaluate the efficacy and safety of this compound in treating bacterial infections and possibly other conditions.
- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with its biological targets.
Properties
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethyl)-1-adamantyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-19-13(17)8-15-4-11-3-12(5-15)7-16(6-11,10-15)9-14(18)20-2/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCQIADOMIJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391044 | |
Record name | dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17768-29-5 | |
Record name | dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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